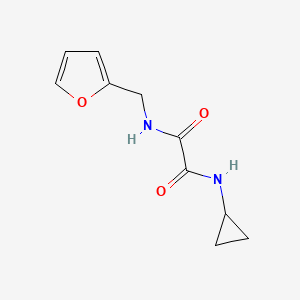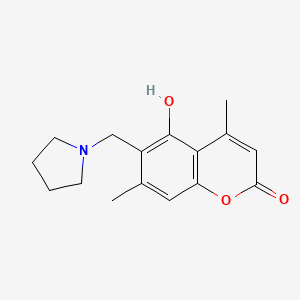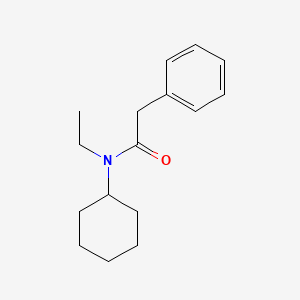![molecular formula C21H22N2O3 B5917653 7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917653.png)
7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one” is a chemical compound with the linear formula C20H21N3O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone was synthesized from the 6-aminomethyl derivative of 7-hydroxychromone under modified Duff reaction conditions . This method involved aminomethylation of 7-hydroxy-8-methyl-4’-methoxyisoflavone and a Duff reaction with urotropine in refluxing AcOH for 6 hours .Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on various enzymes and proteins .
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been found to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PI3K inhibition, which allows for precise and specific modulation of the PI3K/Akt signaling pathway. Another advantage is its availability and affordability, as it can be easily synthesized or purchased from commercial sources. However, one limitation is its potential off-target effects and toxicity, which may affect the interpretation of experimental results. Another limitation is its limited solubility and stability, which may require the use of special solvents and storage conditions.
Future Directions
There are several future directions for the use of 7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one in scientific research. One direction is the development of more potent and selective PI3K inhibitors with improved pharmacokinetic and safety profiles. Another direction is the investigation of the role of PI3K inhibition in other cellular processes and diseases, such as inflammation, aging, and viral infections. A third direction is the combination of PI3K inhibitors with other targeted therapies or immunotherapies for the treatment of cancer and other diseases.
Synthesis Methods
7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one can be synthesized using various methods, including the reaction of 6-chloro-7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one with 4-phenyl-1-piperazinecarboxaldehyde in the presence of sodium triacetoxyborohydride, followed by the reaction with 8-methylcoumarin-3-carboxylic acid chloride in the presence of triethylamine. The final product can be obtained after purification and recrystallization.
Scientific Research Applications
7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one has been widely used in scientific research to investigate the role of the PI3K/Akt signaling pathway in various cellular processes and diseases, such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activation of Akt and downstream targets such as mTOR, GSK-3β, and Bad, leading to the inhibition of cell growth, proliferation, and survival. This compound has also been used to study the effects of PI3K inhibition on glucose metabolism and insulin signaling in adipocytes and skeletal muscle cells.
properties
IUPAC Name |
7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-19(24)8-7-18-16(13-20(25)26-21(15)18)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13,24H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVRQHLCYZNKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)


![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917636.png)
![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)
![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)
![1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917659.png)



